Synthesis of Tipiracil: This Intermediate Yields >99.5% Pure API vs. 95% from Original Process
A key differentiator for 5-chloro-6-chloromethyluracil is its proven ability to produce high-purity Tipiracil hydrochloride. An improved process utilizing this intermediate achieves a final API purity of >99.5%, a significant improvement over the 95% purity reported in the original patent (US '475) [1]. This demonstrates the intermediate's suitability for generating pharmaceutical-grade material.
| Evidence Dimension | Final API Purity (Tipiracil Hydrochloride) |
|---|---|
| Target Compound Data | >99.5% purity achieved |
| Comparator Or Baseline | Tipiracil HCl purity from original process (US '475): 95% |
| Quantified Difference | Improvement of >4.5% |
| Conditions | Synthesis via coupling with 2-iminopyrrolidine HCl, purified from ketone solvent [1] |
Why This Matters
Higher purity of the final API is a critical quality attribute for regulatory approval and can reduce the burden of downstream purification, directly impacting procurement value.
- [1] Patent US2022/0056016A1. Improved Process for the Preparation of Tipiracil Hydrochloride and Intermediates Thereof. Taiho Pharmaceutical Co., Ltd., 2022. View Source
